1-(2,4-Dinitrophenyl)piperidine

SNAr mechanism fluorine kinetic isotope effect solvent effects

1-(2,4-Dinitrophenyl)piperidine (CAS 839-93-0), also referred to as N-(2,4-dinitrophenyl)piperidine or DNP-piperidine, is a tertiary aryl amine with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol. The compound is synthesized via nucleophilic aromatic substitution (SNAr) of 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene with piperidine.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 839-93-0
Cat. No. B1330131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dinitrophenyl)piperidine
CAS839-93-0
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
InChIKeyMPGYUYKSTWTQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dinitrophenyl)piperidine (CAS 839-93-0): Procurement Guide for a Validated SNAr Reaction Model Substrate


1-(2,4-Dinitrophenyl)piperidine (CAS 839-93-0), also referred to as N-(2,4-dinitrophenyl)piperidine or DNP-piperidine, is a tertiary aryl amine with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol [1]. The compound is synthesized via nucleophilic aromatic substitution (SNAr) of 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene with piperidine . It is widely recognized as the archetypal product in the most extensively studied model reaction for undergraduate and graduate physical chemistry kinetics laboratories; the reaction between 2,4-dinitrochlorobenzene (DNCB) and piperidine in ethanol to form this compound has been validated across decades as a textbook example of a second-order SNAr process amenable to conductometric and spectrophotometric monitoring [2]. Beyond its pedagogical role, DNP-piperidine serves as a key intermediate for the synthesis of 2,4-diaminophenylpiperidine via nitro group reduction, and its N-oxide derivative is a model substrate for mechanistic studies of the Meisenheimer rearrangement [3].

Why 1-(2,4-Dinitrophenyl)piperidine Cannot Be Replaced by Other N-(2,4-Dinitrophenyl)amines or SNAr Products for Specific Research Use Cases


The reactivity of 1-(2,4-dinitrophenyl)piperidine is governed by a specific confluence of the strongly electron-withdrawing 2,4-dinitrophenyl moiety and the unique steric and basicity profile of the six-membered piperidine ring. Substituting piperidine with other secondary amines such as morpholine or pyrrolidine produces compounds that, while superficially analogous, exhibit fundamentally different kinetic behavior: N-(2,4-dinitrophenyl)morpholine shows substantially altered leaving group ability in hydrolysis reactions compared to its piperidine counterpart [1], pyrrolidine displays a distinct base-catalysis pattern in SNAr transformations , and primary amines such as ethanolamine lack the base-catalyzed kinetic pathway altogether [2]. Generic substitution introduces uncontrolled variables that invalidate cross-study kinetic comparisons and compromise the reproducibility of mechanistic investigations. For researchers relying on the extensive archival kinetic literature—which has characterized DNP-piperidine formation across over 13 different aprotic solvents with a dielectric constant range spanning 43 units [3]—only the piperidine analog provides the necessary continuity with published data.

Quantitative Differential Evidence for 1-(2,4-Dinitrophenyl)piperidine: Head-to-Head Reactivity, Leaving-Group, and Rearrangement Comparisons


Solvent-Dependent Rate-Limiting Step Switch: F KIE of 1.0262 (THF) vs. 0.9982 (MeCN) in DNFB + Piperidine SNAr

In the SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with piperidine forming 1-(2,4-dinitrophenyl)piperidine, the fluorine kinetic isotope effect (F KIE) was determined at 22 °C as 1.0262 ± 0.0007 in tetrahydrofuran (THF) versus 0.9982 ± 0.0004 in acetonitrile [1]. This represents a significant, solvent-tunable mechanistic switch: the substantial KIE in THF indicates that departure of the fluoride leaving group is rate-limiting, whereas the essentially vanishing KIE in acetonitrile demonstrates that nucleophilic addition has become rate-determining [1]. This differential behavior is unique to the DNFB–piperidine reaction pair and is not replicated with DNCB (chloride leaving group), where the reaction is only mildly accelerated by amine concentration and shows no appreciable deuterium isotope effect [2].

SNAr mechanism fluorine kinetic isotope effect solvent effects rate-limiting step

Piperidine vs. Ethanolamine vs. Cyclohexylamine: Exclusive Third-Order Base Catalysis of DNP-Piperidine Formation in Indanone Oxime SNAr

In the aminolysis of o-(2,4-dinitrophenyl)indanone oxime (DNPIO) in acetonitrile at 35 ± 0.1 °C, the reaction with piperidine (PIP) exhibited wholly base-catalyzed, third-order kinetics (second-order in piperidine), whereas reactions with the primary amines cyclohexylamine (CHA) and ethanolamine (ETA) were kinetically of simple second order with no base-catalysis component [1]. This qualitative difference in kinetic order—third-order for piperidine vs. second-order for the primary amines—is attributed to the secondary amine's capacity to participate in a catalytic deprotonation pathway via a second piperidine molecule acting as a general base in the zwitterionic intermediate decomposition step [1]. This mechanistic divergence is not observable with the simpler DNCB + piperidine system (which is straightforward second-order), making DNPIO the discriminating substrate for which piperidine's behavior is structurally unique.

base catalysis amine nucleophilicity reaction order structure–reactivity

DNP-Piperidine Formation via DNCB + Piperidine in Ethanol: Quantitatively Established, Reproducible Second-Order Rate Constants Across 55+ Years

The formation of 1-(2,4-dinitrophenyl)piperidine from 2,4-dinitrochlorobenzene (DNCB) and piperidine in 95% ethanol has been kinetically characterized with high precision using a Kohlrausch conductometric technique, yielding average specific rate constants of 0.3188, 1.744, and 4.423 L mol⁻¹ min⁻¹ at 0.2 °C, 25 °C, and 40 °C, respectively [1]. The activation energy was determined as 10.58 kcal mol⁻¹ and the entropy of activation as −21.84 cal deg⁻¹ mol⁻¹ [1]. This reaction system has been deployed as the gold-standard undergraduate physical chemistry kinetics experiment for over five decades, with validated rate data reproducible across independent laboratories in ethanol, nitromethane, DMF, ethyl acetate, dioxane, and 1,1,1-trichloroethane at multiple temperatures [2]. By contrast, analogous reactions with morpholine or n-butylamine lack this depth of multi-solvent, multi-temperature archival data.

reaction kinetics conductometry Arrhenius parameters educational model reaction

Piperidine vs. Morpholine N-Oxide Thermal Rearrangement: Steric and Polar Rate Acceleration in the SNᵢ Manifold

The N-oxide of 1-(2,4-dinitrophenyl)piperidine undergoes thermal rearrangement to the corresponding O-arylhydroxylamine via an intramolecular cyclic SNᵢ mechanism; kinetic data across four or five temperatures in aprotic solvents have been reported [1]. A direct comparative study established that steric and polar factors have great influence on the rate of rearrangement, with the N-(2,4-dinitrophenyl)piperidine N-oxide rearranging significantly faster than the corresponding N-(2,4-dinitrophenyl)morpholine N-oxide under identical conditions [1]. This rate difference is attributed to the greater conformational flexibility and steric accommodation of the piperidine ring's chair conformation in the three-membered cyclic transition state, compared to the morpholine ring, which bears an electronegative oxygen atom that alters both the electronic character and conformational preferences of the heterocycle [1].

Meisenheimer rearrangement N-oxide SNᵢ mechanism intramolecular rearrangement

Research and Industrial Application Scenarios Where 1-(2,4-Dinitrophenyl)piperidine (CAS 839-93-0) Provides a Demonstrable Advantage


Precision Physical Chemistry Teaching Laboratory: Second-Order SNAr Kinetics with Archival Benchmark Data

This compound is the product of the most widely utilized and extensively validated second-order reaction system in undergraduate physical chemistry education [1]. The DNCB + piperidine reaction to form DNP-piperidine in ethanol provides second-order rate constants precisely benchmarked at three temperatures (0.3188, 1.744, and 4.423 L mol⁻¹ min⁻¹ at 0.2, 25, and 40 °C respectively, measured via Kohlrausch conductometry) [1]. Unlike less-characterized analog reactions (e.g., with morpholine or n-butylamine), this system benefits from over 55 years of archival reference data, multi-solvent validation, and established activation parameters (Eₐ = 10.58 kcal mol⁻¹), allowing direct student-instrument calibration against published values. Procurement of both DNCB starting material and the product as a reference standard ensures spectral endpoint verification.

Mechanistic Discrimination of SNAr Rate-Limiting Steps via Fluorine Kinetic Isotope Effect Measurements

For research groups investigating the detailed mechanism of nucleophilic aromatic substitution, 1-(2,4-dinitrophenyl)piperidine is the product of the uniquely validated DNFB–piperidine isotopic probe system. The fluorine KIE switches from 1.0262 in THF (leaving-group departure rate-limiting) to 0.9982 in acetonitrile (addition rate-limiting), enabling solvent-tunable mechanistic diagnosis [1]. This differential behavior is absent in the chloro analog (DNCB), where deuterium KIEs are negligible and amine acceleration is mild and linear . Any researcher employing this strategy must verify that the dinitrophenyl moiety is indeed attached to piperidine, as substitution with morpholine or primary amines introduces different steric and basicity profiles that alter the rate-limiting step assignment.

Intramolecular Thermal Rearrangement Model: Piperidine-N-Oxide as a Cleaner Probe than Morpholine-N-Oxide

The N-oxide derivative of 1-(2,4-dinitrophenyl)piperidine undergoes thermal rearrangement to O-arylhydroxylamine via an intramolecular cyclic SNᵢ mechanism, with first-order rate coefficients (kobs) characterized across 10 aprotic and 15 hydroxylic solvents [1]. A direct comparison with N-(2,4-dinitrophenyl)morpholine N-oxide established that the piperidine-N-oxide rearranges faster, with the rate difference attributed to steric and polar factors arising from the morpholine ring oxygen . For laboratories developing computational models of pericyclic or pseudopericyclic rearrangement transition states, the piperidine analog provides a structurally simpler probe devoid of the electronic perturbation introduced by the morpholine heteroatom.

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